Methyl 7-formyl-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-formyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHGSGRMWMVTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-formyl-1-benzothiophene-2-carboxylate typically involves the formylation of a benzothiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-formyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO in aqueous or acidic medium.
Reduction: NaBH in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 7-carboxy-1-benzothiophene-2-carboxylate.
Reduction: Methyl 7-hydroxymethyl-1-benzothiophene-2-carboxylate.
Substitution: Depending on the nucleophile used, various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 7-formyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-formyl-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 7-formyl-1-benzothiophene-2-carboxylate and its analogs:
Electronic and Reactivity Profiles
This compound :
The formyl group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at meta/para positions. Its reactivity aligns with typical aldehydes, enabling reactions such as:Methyl 7-methoxy-1-benzothiophene-2-carboxylate :
The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring and directing electrophilic substitutions to ortho/para positions. This compound exhibits greater stability under basic conditions compared to the formyl analog. The methoxy group resists hydrolysis but can undergo demethylation under strong acidic conditions .- Methyl 7-amino-1-benzothiophene-2-carboxylate: The amino group (-NH₂) is strongly nucleophilic, making this compound suitable for: Diazotization and subsequent coupling reactions. Amide bond formation with acylating agents. The lower molecular weight (207.25 g/mol) reflects the absence of oxygen in the substituent .
Physicochemical Properties (Inferred)
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:
- Polarity: Formyl > Amino > Methoxy (due to the electronegative oxygen in formyl and methoxy groups).
- Solubility : The formyl derivative is likely more soluble in polar aprotic solvents (e.g., DMSO) than the methoxy analog.
- Stability : The methoxy derivative is more stable under oxidative conditions, whereas the formyl group may render the compound sensitive to strong bases or reducing agents.
Biological Activity
Methyl 7-formyl-1-benzothiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a formyl group at the 7-position of the benzothiophene structure is critical for its reactivity and biological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Formyl group at position 7 | |
| Methyl 7-hydroxy-1-benzothiophene-2-carboxylate | Hydroxyl group instead of formyl | |
| Methyl 4-formyl-1-benzothiophene-2-carboxylate | Formyl group at position 4 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, enhancing its binding affinity to target sites. This interaction may lead to inhibition or modulation of specific biological pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the precise molecular targets involved.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Experimental models showed a reduction in pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases. The compound may inhibit key signaling pathways involved in inflammation, such as NF-kB.
Case Studies
- Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, highlighting its potential as a therapeutic agent against resistant strains .
- Cancer Cell Apoptosis : In a study focusing on breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure. Flow cytometry analysis revealed a 40% increase in early apoptotic cells compared to untreated controls .
- Inflammation Reduction : Research published in Pharmacological Reviews demonstrated that this compound reduced TNF-alpha levels by 50% in LPS-stimulated macrophages, indicating its potential role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
This compound is unique among benzothiophene derivatives due to its specific functional groups that enhance its reactivity and biological activity. Compared to similar compounds like methyl 4-formyl-1-benzothiophene-2-carboxylate, which also shows biological activity but lacks the same level of potency against certain bacterial strains, methyl 7-formyl demonstrates broader applications in medicinal chemistry.
Q & A
What are the established synthetic routes for Methyl 7-formyl-1-benzothiophene-2-carboxylate, and what key reaction conditions govern yield optimization?
Level: Basic
Methodological Answer:
The synthesis typically involves formylation of a benzothiophene precursor. A common approach is the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) introduce the formyl group. For example, in related benzothiophene derivatives, formylation is achieved under anhydrous conditions at 0–5°C, followed by quenching with aqueous NaHCO₃ . Yield optimization requires strict temperature control, stoichiometric excess of formylating agents, and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation.
How can researchers purify this compound to achieve high crystallinity for structural analysis?
Level: Basic
Methodological Answer:
Recrystallization using mixed solvents (e.g., ethanol/dichloromethane) enhances crystallinity. For structural validation, the WinGX suite integrates tools like SHELX for refinement and ORTEP-3 for graphical representation of crystallographic data . Pre-purification via flash chromatography (gradient elution) removes byproducts, while slow evaporation from a saturated solution promotes single-crystal growth suitable for X-ray diffraction.
What advanced crystallographic techniques are recommended to resolve ambiguities in the electron density of the formyl group during X-ray structure refinement?
Level: Advanced
Methodological Answer:
High-resolution data collection (≤ 0.8 Å) combined with SHELXL refinement improves electron density maps for the formyl group. Twinning or disorder can be addressed using the TWIN/BASF commands in SHELX . For visualization, ORTEP-3 aids in interpreting anisotropic displacement parameters, while Hirshfeld surface analysis quantifies intermolecular interactions influencing formyl group orientation .
How does the electron-withdrawing nature of the formyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
The formyl group deactivates the benzothiophene ring via resonance withdrawal, directing nucleophiles to the 3-position. Comparative studies with methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate show similar electronic effects, where electron-withdrawing substituents reduce electrophilic substitution rates but enhance regioselectivity . Kinetic studies (e.g., Hammett plots) quantify these effects, guiding reaction design.
What methodological approaches are employed to reconcile discrepancies between NMR spectroscopic data and X-ray crystallographic results for this compound?
Level: Advanced
Methodological Answer:
Contradictions arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example, in methyl 5-formyl-4-methyl-2-thiophenecarboxylate, NMR may show averaged signals, while X-ray captures static conformers . Solutions include:
- Variable-temperature NMR to detect conformational exchange.
- DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental structures.
- Multi-nuclear NMR (¹³C, DEPT-135) to validate carbon environments .
What spectroscopic markers in IR and ¹H NMR are critical for confirming the presence and orientation of the formyl group in this compound?
Level: Basic
Methodological Answer:
How can computational docking studies be integrated with experimental data to predict the bioactivity of derivatives of this compound?
Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina, GOLD) models interactions between the formyl group and target proteins (e.g., kinases). For instance, sulfonyl-morpholine derivatives of benzothiophene carboxylates show enhanced binding to sulfotransferases, validated via IC₅₀ assays . Hybrid workflows combine docking scores with experimental IC₅₀ values to refine QSAR models.
In designing analogs, what substituent modifications at the 7-position (formyl group) have been shown to significantly alter the compound’s electronic properties and binding affinity?
Level: Advanced
Methodological Answer:
| Modification | Effect | Example |
|---|---|---|
| Reduction to -CH₃ | Increases lipophilicity; reduces electrophilicity | Et₃SiH/I₂ reduces formyl to methyl, confirmed via ¹H NMR |
| Sulfonation | Enhances hydrogen-bonding capacity | Morpholinosulfonyl derivatives show improved enzyme inhibition |
| Halogenation | Modulates steric and electronic profiles | Fluorinated analogs exhibit altered π-π stacking in crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
